Superior Safety Margin: Reduced HPA Axis Suppression Compared to Clobetasol Propionate 0.05%
In a double-blind, randomized study of 20 hospitalized patients with severe psoriasis, topical application of diflucortolone valerate 0.3% ointment (10g daily for 7 days) caused only a slight, non-significant depression of mean plasma cortisol levels. In contrast, clobetasol propionate 0.05% ointment caused an immediate, persistent, and statistically significant depression of plasma cortisol (P<0.05) [1]. This provides quantitative evidence for a superior systemic safety profile for diflucortolone valerate despite its higher concentration (0.3% vs. 0.05%).
| Evidence Dimension | Adrenocortical suppression (HPA axis) |
|---|---|
| Target Compound Data | Non-significant depression of mean plasma cortisol levels |
| Comparator Or Baseline | Clobetasol propionate 0.05% ointment: Statistically significant depression of plasma cortisol |
| Quantified Difference | Statistically significant (P<0.05) difference in HPA axis suppression, favoring diflucortolone valerate |
| Conditions | Human in vivo study; 20 psoriatic inpatients; 10g/day topical application for 7 days under occlusion |
Why This Matters
This demonstrates a quantifiable and statistically significant safety advantage in terms of reduced systemic absorption and HPA axis suppression, a critical consideration for long-term or large-surface-area treatment and a key differentiator for procurement decisions when balancing high potency with systemic safety.
- [1] Keczkes, K., Teasdale, P., Wiseman, R. A., & Mugglestone, C. J. (1978). Plasma cortisol values after topical application of diflucortolone valerate (0.3%) or clobetasol propionate (0.05%) in psoriatic patients. British Journal of Dermatology, 99(4), 417-420. View Source
